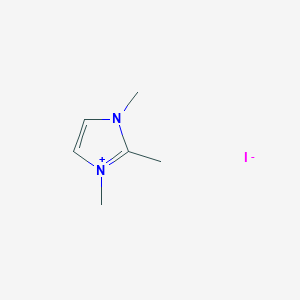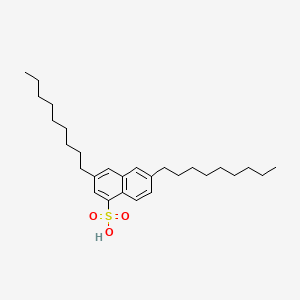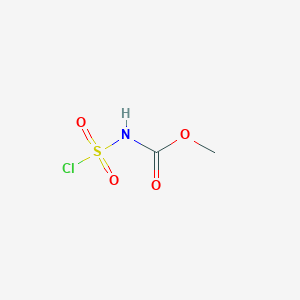
methyl N-(chlorosulfonyl)carbamate
Vue d'ensemble
Description
Methyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C2H4ClNO4S. It is known for its use in various chemical reactions and applications in scientific research. This compound is characterized by its chlorosulfonyl functional group, which imparts unique reactivity and properties.
Mécanisme D'action
Mode of Action
The mode of action of Methyl N-(chlorosulfonyl)carbamate involves its use as an effective amidyl-radical precursor in photo-induced amidation protocols . This compound can be readily prepared from commercial low-cost chlorosulfonyl isocyanate (CSI) and alcohol feedstocks .
Biochemical Pathways
Carbamates in general are known to inhibit the enzyme cholinesterase , which could potentially be a pathway affected by this compound.
Result of Action
The compound’s use as an amidyl-radical precursor in photo-induced amidation protocols suggests it plays a role in the formation of amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of chlorosulfonyl isocyanate with methanol in an anhydrous benzene solution. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of chlorosulfonyl isocyanate due to its highly corrosive nature. The reaction is conducted in specialized equipment to maintain safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Dehydration Reactions: It can act as a dehydrating agent in organic synthesis, facilitating the formation of alkenes from alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield carbamates, while reactions with alcohols can produce esters .
Applications De Recherche Scientifique
Methyl N-(chlorosulfonyl)carbamate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: Similar in structure but lacks the chlorosulfonyl group.
Ethyl carbamate: Another carbamate derivative with different alkyl group.
Boc-protected amines: Commonly used in peptide synthesis, similar in their use as protecting groups.
Uniqueness
Methyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and properties. This makes it particularly useful as a dehydrating agent and in the synthesis of various derivatives .
Propriétés
IUPAC Name |
methyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGAEWHBJDXIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443663 | |
| Record name | methyl chlorosulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-92-8 | |
| Record name | methyl chlorosulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

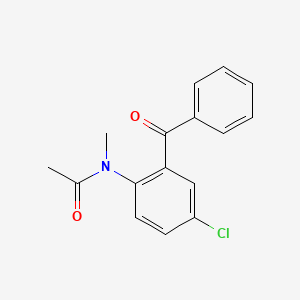
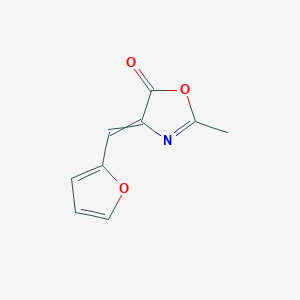
![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)
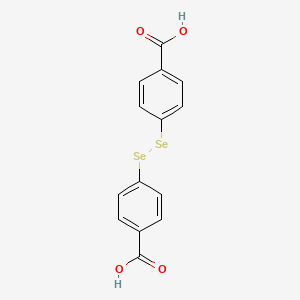

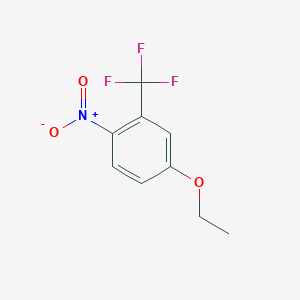



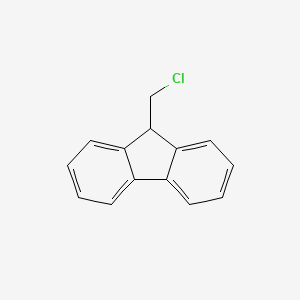
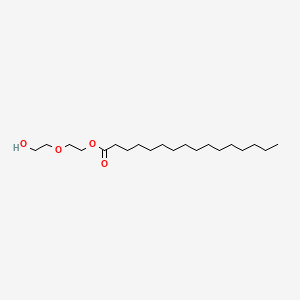
![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)
